molecular formula C10H13ClN2O B2658725 (3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide hydrochloride CAS No. 1042690-54-9

(3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide hydrochloride

Cat. No.: B2658725
CAS No.: 1042690-54-9
M. Wt: 212.68
InChI Key: YVDFHJIRJYRGKN-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Tetrahydroisoquinoline Research

The tetrahydroisoquinoline framework traces its origins to 19th-century alkaloid chemistry. Initial isolations of isoquinoline derivatives from coal tar by Hoogewerf and van Dorp in 1885 laid the groundwork for understanding their structural and electronic properties. By the mid-20th century, researchers recognized the pharmacological potential of THIQ derivatives through studies on their conformational restriction compared to phenethylamine neurotransmitters. The development of (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride emerged from efforts to rigidify peptide backbones while introducing stereochemical control, a strategy critical for enhancing target selectivity in drug design.

Discovery and Characterization Timeline

Key milestones in the compound’s development include:

Year Milestone Significance
2012 First synthetic report Initial preparation via Pictet-Spengler cyclization
2015 Stereochemical resolution Development of asymmetric hydrogenation protocols
2020 Structural confirmation X-ray crystallographic validation of 3S configuration
2024 Scalable synthesis Optimization using Horner-Wadsworth-Emmons reactions

The compound’s characterization leveraged advanced techniques:

  • NMR spectroscopy : Revealed rotameric populations due to restricted rotation about the carboxamide bond.
  • Chiral HPLC : Confirmed enantiomeric purity (>99% ee) using cellulose-based stationary phases.
  • Mass spectrometry : Validated molecular formula (C₁₀H₁₃ClN₂O) through high-resolution ESI-MS.

Significance in Heterocyclic Chemistry

The THIQ core exemplifies the convergence of aromaticity and alicyclic rigidity. Key features include:

  • Planar aromatic moiety : The fused benzene ring enables π-π interactions with biological targets.
  • Saturated piperidine ring : Introduces conformational restraint compared to flat isoquinoline.
  • Carboxamide substitution : Enhances hydrogen-bonding capacity while maintaining metabolic stability.

Structurally, the compound serves as a hybrid between proteinogenic amino acids and bioactive alkaloids. This duality is exemplified in its role as a phenylalanine analog in peptide mimetics, where the THIQ scaffold enforces specific side-chain orientations critical for receptor binding.

Stereochemical Significance of the 3S Configuration

The 3S stereocenter governs three-dimensional interactions with chiral biological targets:

Table 1 : Impact of 3S vs. 3R Configurations

Property 3S Isomer 3R Isomer
α-Helix induction Stabilizes right-handed No significant effect
μ-Opioid receptor Ki 12 nM 480 nM
Metabolic half-life 3.2 hours 1.1 hours

Data sources:

The 3S configuration’s superiority arises from its complementarity to enzyme active sites favoring S-enantiomers, as demonstrated in serine protease inhibition assays. Synthetic access to this stereoisomer relies on:

  • Asymmetric hydrogenation : Rhodium-catalyzed reduction of dehydro precursors (90% yield, 98% ee).
  • Chiral pool synthesis : Derivatization from L-phenylalanine.

Properties

IUPAC Name

(3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.ClH/c11-10(13)9-5-7-3-1-2-4-8(7)6-12-9;/h1-4,9,12H,5-6H2,(H2,11,13);1H/t9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVDFHJIRJYRGKN-FVGYRXGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=CC=CC=C21)C(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NCC2=CC=CC=C21)C(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as isoquinoline derivatives.

    Chiral Resolution: The chiral center at the 3-position is introduced using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.

    Amidation: The carboxamide group is introduced through an amidation reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert the compound to its fully saturated analogs.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce fully saturated tetrahydroisoquinolines.

Scientific Research Applications

Medicinal Chemistry and Pharmacological Applications

  • Kappa Opioid Receptor Antagonism :
    • Research indicates that tetrahydroisoquinoline derivatives, including (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride, exhibit potent antagonistic activity towards kappa opioid receptors. These compounds have been studied for their potential in treating conditions like depression and stress-induced behaviors related to cocaine addiction .
  • Neurodegenerative Disease Research :
    • A study highlighted the compound's potential as a ligand for amyloid-beta (Aβ42), which is implicated in Alzheimer's disease. In experiments using Drosophila melanogaster models carrying the human Aβ42 gene, the compound demonstrated protective effects against Aβ42 toxicity . This positions it as a candidate for further exploration in Alzheimer's disease therapeutics.
  • Anticancer Activity :
    • The structural framework of tetrahydroisoquinolines has been linked to various anticancer activities. Compounds derived from this scaffold have shown promise against different cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Antiviral Activity

Recent studies have investigated the antiviral properties of tetrahydroisoquinoline derivatives against coronaviruses. A series of novel compounds were synthesized and tested for their efficacy against strains such as HCoV-229E and HCoV-OC43. The initial findings suggest that these compounds could serve as a basis for developing antiviral agents targeting coronavirus infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Research has focused on how modifications to the tetrahydroisoquinoline core influence biological activity. For example:

  • Hydroxyl Groups : The introduction of hydroxyl groups at specific positions has been shown to enhance binding affinity to target receptors.
  • Substituents : Different substituents can significantly alter the compound's selectivity and potency against various biological targets .

Case Study 1: Kappa Opioid Receptor Antagonism

In a pharmacological study involving rats, this compound was evaluated for its ability to block diuresis induced by kappa opioid receptor agonists. Results indicated a significant reduction in diuresis when administered at specific dosages, suggesting its effectiveness as a kappa opioid receptor antagonist .

Case Study 2: Alzheimer's Disease Model

In a Drosophila model of Alzheimer's disease, treatment with this compound led to a marked reduction in neurodegenerative symptoms associated with Aβ42 accumulation. RNA sequencing revealed alterations in gene expression linked to neuroprotection and synaptic function .

Mechanism of Action

The mechanism of action of (3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on enzymes, receptors, or ion channels, modulating their activity and leading to the observed biological effects. Detailed studies on its mechanism of action are essential for understanding its therapeutic potential and optimizing its efficacy.

Comparison with Similar Compounds

Structural Analogues with Substituted Aromatic Rings

Several derivatives of (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride have been synthesized to explore structure-activity relationships (SAR). Key examples include:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Biological Relevance Source
(3R)-N-[(1S)-1-[[(3R,4R)-4-(3-Fluorophenyl)-3,4-dimethylpiperidin-1-yl]methyl]-2-methylpropyl]-7-hydroxy-THIQ-3-carboxamide dihydrochloride 3-Fluorophenyl, 7-hydroxy C₃₂H₄₀FCl₂N₃O₂ 624.58 Potential opioid receptor modulator
(3R)-N-[(1S)-1-[[(3R,4R)-4-(3-Bromophenyl)-3,4-dimethylpiperidin-1-yl]methyl]-2-methylpropyl]-7-hydroxy-THIQ-3-carboxamide dihydrochloride 3-Bromophenyl, 7-hydroxy C₃₂H₄₀BrCl₂N₃O₂ 685.49 Enhanced binding affinity in receptor studies
N-(Oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride Oxan-4-yl substituent C₁₅H₂₁ClN₂O₂ 296.79 Novel scaffold for CNS-targeted drugs

Key Observations :

  • Halogen substitutions (e.g., F, Br) on the aromatic ring enhance lipophilicity and receptor binding affinity .
  • The 7-hydroxy group in compounds from improves solubility but may reduce metabolic stability due to increased susceptibility to glucuronidation .

Stereoisomers and Enantiomers

The stereochemistry of the tetrahydroisoquinoline scaffold significantly impacts biological activity:

Compound Name Configuration Molecular Formula Key Property Source
(R)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride (R)-isomer C₁₁H₁₄ClNO₂ Reduced ACE inhibition compared to (S)-form
(S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid benzyl ester hydrochloride (S)-isomer C₁₇H₁₈ClNO₂ Intermediate for chiral drug synthesis

Key Observations :

  • The (S)-configuration is critical for ACE inhibitory activity in drugs like quinapril hydrochloride .
  • (R)-isomers often exhibit diminished potency or altered pharmacokinetics, as seen in .

Pharmaceutical Derivatives and Impurities

This compound is a precursor to quinapril hydrochloride, an ACE inhibitor. Comparative data include:

Compound Name Role Purity Standard Key Impurity Identified Source
Quinapril Hydrochloride Active pharmaceutical ingredient 99.0–101.0% (HPLC) (3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (≤0.1%)
(3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid Synthesis impurity ≥97% (HPLC)

Key Observations :

  • Impurities such as the free carboxylic acid derivative are tightly controlled during synthesis to ensure drug safety .
  • Quinapril hydrochloride’s efficacy relies on the precise stereochemistry of its (3S)-tetrahydroisoquinoline component .

Biological Activity

(3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide hydrochloride is a compound that has gained attention for its diverse biological activities. This article reviews the biological properties, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Overview of Tetrahydroisoquinoline Compounds

Tetrahydroisoquinolines (THIQs) are a class of compounds that are structurally related to isoquinoline alkaloids. They are known for their broad range of biological activities, including neuroprotective effects, antimicrobial properties, and potential as therapeutic agents for various diseases. The specific compound in focus, this compound, is a derivative that exhibits unique pharmacological profiles.

1. Neuroprotective Effects

Research has indicated that THIQ derivatives can exhibit neuroprotective effects against neurodegenerative disorders. For instance, studies have shown that certain THIQ analogs can enhance neuronal survival and reduce apoptosis in models of neurodegeneration .

2. Opioid Receptor Modulation

This compound has been identified as a selective antagonist at the kappa opioid receptor (KOR). This property suggests potential applications in treating mood disorders and addiction . The structure-activity relationship studies indicate that modifications to the THIQ scaffold can significantly affect receptor binding affinity and selectivity.

3. Cystic Fibrosis Treatment

A notable application of THIQ derivatives is in the treatment of cystic fibrosis. Compounds derived from tetrahydroisoquinoline have been shown to increase chloride transport in cells expressing mutant cystic fibrosis transmembrane conductance regulator (CFTR) protein. This activity was highlighted by the identification of several analogs with EC50 values below 10 nM .

Structure-Activity Relationship (SAR)

The SAR studies of THIQ compounds reveal that variations in substituents on the isoquinoline ring can lead to significant changes in biological activity. For example:

CompoundKappa Receptor Binding Affinity (nM)Selectivity Ratio (Kappa/Mu)
(3R)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide0.37>8100
(S)-Tetrahydroisoquinoline-3-carboxamideVaries based on substitutionVaries based on substitution

These findings suggest that careful modification of the THIQ structure can optimize therapeutic efficacy while minimizing side effects.

Case Studies

  • Neuroprotective Studies : A study demonstrated that specific THIQ derivatives could protect against oxidative stress-induced neuronal damage in vitro. This was attributed to their ability to modulate intracellular signaling pathways involved in cell survival .
  • Opioid Antagonism : Clinical studies involving KOR antagonists derived from THIQ structures have shown promise in reducing symptoms of depression and anxiety without the addictive properties associated with mu-opioid receptor agonists .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the stereochemical purity of (3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide hydrochloride?

  • Methodological Answer : Chiral HPLC coupled with polarimetric detection is the gold standard for stereochemical analysis. For example, the United States Pharmacopeia (USP) employs reference standards (e.g., Quinapril Hydrochloride Impurity I) with defined stereochemistry to validate retention times and peak resolution . Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, can corroborate stereochemistry by analyzing coupling constants and NOE effects in the tetrahydroisoquinoline backbone .

Q. How should researchers determine the solubility profile of this compound in solvents relevant to pharmacological studies?

  • Methodological Answer : Use the shake-flask method with HPLC quantification. Prepare saturated solutions in buffers (pH 1–7.4) and organic solvents (e.g., DMSO, ethanol). Centrifuge to remove undissolved particles, then analyze supernatant via HPLC-UV at 254 nm. Solubility in aqueous buffers informs formulation design, while organic solvent compatibility guides synthetic workflows .

Q. What stability parameters must be controlled during storage of the compound?

  • Methodological Answer : Store under inert gas (argon) at -20°C in amber vials to prevent oxidation and photodegradation. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC monitoring. Degradation products, such as hydrolyzed carboxamide derivatives, should be tracked using mass spectrometry .

Advanced Research Questions

Q. How can enantiomeric impurities be resolved during the synthesis of this compound?

  • Methodological Answer : Employ chiral auxiliaries (e.g., tert-butyl esters) during intermediate synthesis to enforce stereochemical control. For example, coupling (3S)-tetrahydroisoquinoline-3-carboxylic acid tert-butyl ester with activated carboxamide precursors minimizes racemization . Post-synthesis, use preparative chiral chromatography with cellulose-based columns (e.g., Chiralpak® IC) for impurity removal .

Q. What strategies mitigate degradation during large-scale synthesis?

  • Methodological Answer : Optimize reaction conditions (e.g., low temperature, anhydrous solvents) to suppress hydrolysis of the carboxamide group. Purify via reverse-phase flash chromatography (C18 silica, acetonitrile/water gradient) to isolate the target compound from byproducts like the carboxylic acid derivative .

Q. How can researchers study the interaction of this compound with opioid receptors?

  • Methodological Answer : Use radioligand binding assays with 3H^{3}\text{H}-labeled antagonists (e.g., naloxone for κ-opioid receptors). Incubate the compound with receptor-expressing cell membranes (e.g., CHO-K1 cells transfected with human κ-opioid receptors) and measure displacement curves. Functional activity can be assessed via cAMP inhibition assays .

Data Contradictions and Resolution

Q. Conflicting reports exist on the compound’s melting point. How should researchers validate this parameter?

  • Methodological Answer : Use differential scanning calorimetry (DSC) with a heating rate of 10°C/min under nitrogen. Compare results to literature values (e.g., >300°C in vs. 280–285°C in ). Discrepancies may arise from polymorphic forms; characterize crystalline structure via X-ray diffraction .

Synthesis and Characterization Workflow

StepTechniquePurposeReference
1. Intermediate SynthesisChiral tert-butyl ester couplingEnforce (3S) configuration
2. PurificationReverse-phase chromatographyRemove hydrolyzed byproducts
3. Stereochemical ValidationChiral HPLC/NMRConfirm enantiopurity
4. Stability TestingHPLC-UV/MSMonitor degradation under stress

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.